5-溴-2-甲基-4-硝基噻吩-3-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

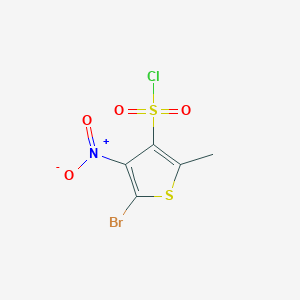

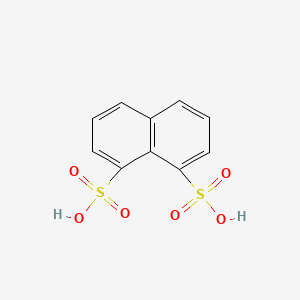

5-Bromo-2-methyl-4-nitrothiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C5H3BrClNO4S2 . It is a pale-yellow to yellow-brown solid and is used in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms. The ring is substituted with a bromine atom, a nitro group, a methyl group, and a sulfonyl chloride group . The exact 3D structure is not provided in the sources.Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . Its molecular weight is 320.57 . Other physical and chemical properties such as melting point, boiling point, density, and solubility are not provided in the sources.科学研究应用

环境敏感蛋白质试剂

对水溶性试剂的研究,例如将 2-羟基-5-硝基苄基卤化物转化为相应的二甲基(2-羟基-5-硝基苄基)磺鎓盐,突出了特定化学基团在修饰蛋白质中的效用。这些试剂选择性地修饰水溶液中的氨基酸,如色氨酸和半胱氨酸,表明 5-溴-2-甲基-4-硝基噻吩-3-磺酰氯等化合物可以在特定条件下用于蛋白质标记或修饰 (Horton & Tucker, 1970)。

硝化和溴化反应

对杂环化合物的硝化和溴化反应的研究提供了有关富电子噻吩如何被功能化的见解。例如,3-甲基-1,5-二苯基吡唑及其相关化合物的硝化以及噻吩衍生物的溴化和硝化反应证明了这些分子在各种条件下的化学反应性。这些反应对于引入可能进一步反应或修饰其他分子的官能团至关重要,表明了 5-溴-2-甲基-4-硝基噻吩-3-磺酰氯在合成化学中的潜在途径 (Barry et al., 1969), (Beer et al., 1971)。

磺酰胺和砜的合成

噻吩磺酰氯衍生物与各种胺和试剂反应生成磺酰胺和砜,说明了在合成生物活性分子和中间体以进行进一步化学转化中的广泛应用。这些方法可应用于 5-溴-2-甲基-4-硝基噻吩-3-磺酰氯,以合成具有潜在生物活性的新型化合物 (Obafemi, 1982)。

分析化学中的电位滴定

用于电位滴定的离子选择性电极的开发涉及与重氮氯溶液的偶氮偶联反应,证明了特定磺酰氯衍生物在分析化学中的效用。这表明 5-溴-2-甲基-4-硝基噻吩-3-磺酰氯有可能用于开发新型分析方法或作为特定滴定程序中的试剂 (Vytras et al., 1984)。

安全和危害

5-Bromo-2-methyl-4-nitrothiophene-3-sulfonyl chloride is classified as dangerous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective gloves/clothing/eye/face protection, and using only outdoors or in a well-ventilated area .

作用机制

Target of Action

The primary target of 5-Bromo-2-methyl-4-nitrothiophene-3-sulfonyl chloride It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

The mode of action of 5-Bromo-2-methyl-4-nitrothiophene-3-sulfonyl chloride In the context of suzuki–miyaura coupling reactions, the process involves two key steps: oxidative addition and transmetalation . The compound may interact with its targets through similar mechanisms.

Biochemical Pathways

The specific biochemical pathways affected by 5-Bromo-2-methyl-4-nitrothiophene-3-sulfonyl chloride It’s known that similar compounds participate in the synthesis of oligothiophene precursors for generating (porphinato)zinc (ii)-based chromophores .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 5-Bromo-2-methyl-4-nitrothiophene-3-sulfonyl chloride The compound’s molecular weight is 32057 , which could influence its bioavailability.

Result of Action

The specific molecular and cellular effects of 5-Bromo-2-methyl-4-nitrothiophene-3-sulfonyl chloride Similar compounds are known to participate in the synthesis of oligothiophene precursors , which could have various applications in organic electronics and photonics.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 5-Bromo-2-methyl-4-nitrothiophene-3-sulfonyl chloride It’s known that similar compounds can be prepared from thiophene by bromination followed by nitration .

属性

IUPAC Name |

5-bromo-2-methyl-4-nitrothiophene-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO4S2/c1-2-4(14(7,11)12)3(8(9)10)5(6)13-2/h1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLEAGFZMVSKREG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)Br)[N+](=O)[O-])S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-methyl-4-nitrothiophene-3-sulfonyl chloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.2]octane-1,4-diyldimethanamine dihydrochloride](/img/structure/B2709794.png)

![3-Chloro-1-[3-(dimethylamino)phenyl]-4-morpholin-4-ylpyrrole-2,5-dione](/img/structure/B2709795.png)

![isopropyl 2-(6-(morpholinosulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate](/img/structure/B2709798.png)

phenyl]methylidene})amine](/img/structure/B2709801.png)

![3-[(Phenylsulfonyl)methyl]-2,4-pentanedione](/img/structure/B2709802.png)

![Methyl 5-(4-fluorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2709805.png)

![[4-(2-Methylpyrazol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-(6-methylsulfonylpyridin-3-yl)methanone](/img/structure/B2709809.png)

![1-({3,5-dimethyl-1-[(4-methylphenoxy)acetyl]-1H-pyrazol-4-yl}sulfonyl)-4-methylpiperidine](/img/structure/B2709812.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2709814.png)